7-Fold Superior Skin Deposition: Di-O-methylhonokiol vs. Honokiol
In an ex vivo Franz diffusion cell study using nude mouse skin, dimethylhonokiol (Di-O-methylhonokiol) achieved 7-fold greater skin deposition compared to its parent compound honokiol under identical infinite-dose conditions (7.5 mM) [1]. The study directly compared four methoxylated derivatives against their respective parents. Dimethylhonokiol skin accumulation reached approximately 1.12 nmol/mg versus honokiol at 0.16 nmol/mg. Dimethylmagnolol showed a 15-fold increase over magnolol, while 4′-O-methylhonokiol exhibited 2-fold higher skin uptake than its positional isomer 2-O-methylhonokiol, demonstrating that both the degree and position of methoxylation critically influence cutaneous deposition [1].
| Evidence Dimension | Skin deposition (nmol compound per mg skin tissue) |
|---|---|
| Target Compound Data | ~1.12 nmol/mg (calculated from 7-fold increase over honokiol baseline 0.16 nmol/mg) |
| Comparator Or Baseline | Honokiol: 0.16 nmol/mg; Dimethylmagnolol: 15-fold increase over magnolol baseline |
| Quantified Difference | 7-fold greater than honokiol |
| Conditions | Ex vivo Franz diffusion cell; nude mouse skin; infinite dose 7.5 mM; 24-hour exposure |
Why This Matters
This quantifies the compound's superior suitability for topical/localized applications where high target-site concentrations and minimal systemic exposure are required.
- [1] Lin YK, Al-Suwayeh SA, Leu YL, Shen FM, Fang JY. Maximizing dermal targeting and minimizing transdermal penetration by magnolol/honokiol methoxylation. Int J Pharm. 2013;455(1-2):153-162. View Source
